molecular formula C24H24ClN7O B11045938 1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea

1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea

Cat. No.: B11045938
M. Wt: 461.9 g/mol
InChI Key: JTTYDMNYKUQWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea: , is a chemical compound with a complex structure.

  • It falls into the category of kinase inhibitors , specifically targeting HER2 (human epidermal growth factor receptor 2) .
  • HER2 is overexpressed in certain cancers, including breast cancer, making it an important therapeutic target.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      HER2 Inhibition:

      Molecular Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C24H24ClN7O

    Molecular Weight

    461.9 g/mol

    IUPAC Name

    1-(4-chlorophenyl)-3-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]urea

    InChI

    InChI=1S/C24H24ClN7O/c1-15-13-16(2)29-23(28-15)31-22(32-24(33)30-19-9-7-18(25)8-10-19)26-12-11-17-14-27-21-6-4-3-5-20(17)21/h3-10,13-14,27H,11-12H2,1-2H3,(H3,26,28,29,30,31,32,33)

    InChI Key

    JTTYDMNYKUQWAL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)Cl)C

    Origin of Product

    United States

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